molecular formula C10H12OS B8664136 2-(2-Methylallylthio)phenol

2-(2-Methylallylthio)phenol

Cat. No.: B8664136
M. Wt: 180.27 g/mol
InChI Key: NCJOZPKAAJBLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylallylthio)phenol is a phenolic derivative characterized by a thioether group substituted at the ortho position of the phenol ring, with a 2-methylallyl moiety. Phenolic compounds with sulfur-containing substituents, such as thioethers or thiols, often exhibit unique electronic and steric properties, influencing their coordination chemistry, solubility, and biological activity.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-(2-methylprop-2-enylsulfanyl)phenol

InChI

InChI=1S/C10H12OS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,11H,1,7H2,2H3

InChI Key

NCJOZPKAAJBLBT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related phenolic derivatives, leveraging data from the evidence provided.

Structural and Functional Group Comparisons

Compound Name Key Functional Groups CAS Number Molecular Formula Key Properties/Applications Reference(s)
2-(2-Methylallylthio)phenol Phenol, thioether, methylallyl Not listed C₁₀H₁₂OS Hypothesized applications: Potential ligand for metal coordination (analogous to Schiff base phenols), intermediates in organic synthesis.
2-Nitrophenol Phenol, nitro group 88-75-5 C₆H₅NO₃ High acidity (pKa ~7.2), used in dye synthesis, photolabile protecting group. Structurally distinct due to electron-withdrawing nitro group vs. thioether in target.
(2-Fluorophenyl)methanethiol Thiol, fluorophenyl Not listed C₇H₇FS High reactivity in nucleophilic substitutions; used in pharmaceutical intermediates. Thiol group contrasts with thioether in target compound.
(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol Phenol, Schiff base, hydroxyethylamino Not listed C₁₂H₁₇N₂O₂ Acts as a tridentate/tetradentate ligand for transition metals (e.g., Cu(II), V(IV)). Demonstrates intramolecular O–H⋯N hydrogen bonding.
2-((Dimethylamino)methyl)phenol Phenol, dimethylaminomethyl 120-65-0 C₉H₁₃NO Used in coordination chemistry and catalysis. Tertiary amine group enhances basicity vs. thioether’s neutral character in target.

Hydrogen Bonding and Supramolecular Assembly

  • Schiff Base Phenols (e.g., ): Form intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O/C–H⋯O interactions, creating 2D hydrogen-bonded layers. This contrasts with this compound, where the thioether group may favor weaker van der Waals interactions or π-stacking.
  • 2-Nitrophenol: Nitro group reduces hydrogen-bond donor capacity compared to phenolic -OH, limiting supramolecular assembly.

Reactivity and Stability

  • Thioether vs. Thiol Groups : Thioethers (as in the target compound) are less reactive toward oxidation than thiols (e.g., (2-Fluorophenyl)methanethiol), enhancing stability in acidic/basic conditions.
  • Nitro vs. Thioether Substituents: Electron-withdrawing nitro groups (2-Nitrophenol) increase phenol acidity (pKa ~7.2), whereas electron-donating thioethers may lower acidity (estimated pKa ~9–10 for target).

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